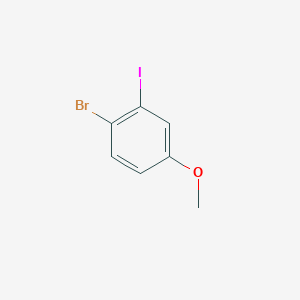

4-Bromo-3-iodoanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPSHEKLLKFEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475069 | |

| Record name | 4-Bromo-3-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-68-1 | |

| Record name | 4-Bromo-3-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Utility of 4-Bromo-3-iodoanisole in Modern Synthesis

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-iodoanisole

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. This compound (CAS No: 4897-68-1) emerges as a highly valuable intermediate due to its unique structural arrangement.[1] This dihalogenated anisole derivative possesses two distinct halogen atoms—bromine and iodine—on an electron-rich aromatic ring. This configuration is not a mere chemical curiosity; it is a carefully orchestrated platform for sequential and site-selective functionalization.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility. The C-I bond is significantly more susceptible to oxidative addition with transition metal catalysts, such as palladium, making it the preferred site for initial cross-coupling reactions.[2] This allows for the introduction of a diverse array of substituents at the 3-position. Subsequently, the more robust C-Br bond can be engaged in a second, distinct coupling reaction, providing a powerful tool for the convergent synthesis of complex molecular architectures. This inherent, programmable reactivity makes this compound an indispensable precursor in drug discovery programs and the development of fine chemicals, where precise molecular tailoring can directly influence pharmacological activity, bioavailability, and metabolic stability.[2]

Strategic Synthesis: Electrophilic Halogenation Pathways

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a monosubstituted anisole precursor. The methoxy (-OCH₃) group is a potent activating, ortho, para-directing group, which governs the regioselectivity of the incoming electrophile. Two primary retrosynthetic pathways are viable: the bromination of 3-iodoanisole or the iodination of 4-bromoanisole.

Preferred Route: Bromination of 3-Iodoanisole

From a practical and regiochemical standpoint, the bromination of 3-iodoanisole is often the more straightforward approach. The methoxy group in 3-iodoanisole strongly directs incoming electrophiles to its ortho and para positions. The para position (C4) is sterically accessible and electronically activated, making it the primary site for bromination.

The mechanism involves the generation of an electrophilic bromine species (Br⁺), which attacks the electron-rich aromatic ring. The methoxy group stabilizes the resulting arenium ion intermediate through resonance, facilitating the substitution.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Bromination of 3-Iodoanisole

This protocol is adapted from established methodologies for the electrophilic bromination of activated aromatic systems.[3]

Materials:

-

3-Iodoanisole (1.0 eq)

-

Bromine (1.2 eq)

-

Glacial Acetic Acid

-

Hexane

-

5% Aqueous Sodium Thiosulfate (Na₂S₂O₃) Solution

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottomed flask, magnetic stirrer, dropping funnel, and standard glassware for extraction.

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-iodoanisole (e.g., 10.0 g, 42.7 mmol) in glacial acetic acid (65 mL).

-

Addition of Bromine: Slowly add bromine (e.g., 2.6 mL, 51.2 mmol) dropwise to the stirred solution over a period of 10-15 minutes at room temperature. The reaction mixture will typically turn a persistent orange/red color.

-

Reaction Monitoring: Allow the resulting solution to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approx. 200 mL). Transfer the mixture to a separatory funnel and extract the product with hexane (3 x 75 mL).

-

Washing: Combine the organic extracts. Wash sequentially with a 5% aqueous sodium thiosulfate solution until the orange color of excess bromine is discharged, followed by a saturated sodium bicarbonate solution to neutralize residual acetic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of bromine without the need for a strong Lewis acid catalyst, which could lead to side reactions on the activated ring.[4]

-

Reagent: Elemental bromine is an effective brominating agent for activated rings like anisole derivatives.[3] An alternative, milder reagent is N-Bromosuccinimide (NBS), which can also be used, often in a polar aprotic solvent like DMF, to achieve the same transformation.[3][5]

-

Work-up: The sodium thiosulfate wash is critical for quenching and removing unreacted bromine, which is corrosive and can interfere with purification and characterization. The bicarbonate wash removes the acidic solvent.

Purification: Isolating the Target Compound

The crude product obtained is often a yellow or brown oil or solid and requires purification to remove unreacted starting materials, regioisomers, and other byproducts.

Flash Column Chromatography: This is the most common and effective method for purifying this compound.[6]

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is effective. The less polar product will elute from the column, separated from more polar impurities. Due to the similar polarity of potential regioisomers, a slow gradient is often necessary for optimal separation.[6]

Recrystallization: If the crude product is a solid, recrystallization can be an effective alternative for achieving high purity.

-

Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For polyhalogenated aromatics, solvents like hexanes or ethanol are common choices.[6]

Characterization: Structure and Purity Verification

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Workflow for analytical characterization.

Spectroscopic and Spectrometric Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (d, 1H), ~7.0-7.1 ppm (d, 1H), ~6.7-6.8 ppm (dd, 1H), ~3.8 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | Chemical Shift (δ) | Signals expected in the aromatic region (~110-160 ppm) and a methoxy signal (~56 ppm). |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺) | A complex cluster of peaks around m/z 312, 314 due to isotopes of Br (⁷⁹Br, ⁸¹Br).[1] |

| Physical Properties | Appearance | Colorless to light yellow solid or liquid. |

| Molecular Formula | C₇H₆BrIO[1] | |

| Molecular Weight | 312.93 g/mol [1] |

Data Interpretation:

-

¹H NMR: The proton spectrum is highly informative. The three aromatic protons will appear as distinct signals (a doublet, another doublet, and a doublet of doublets) due to their unique coupling relationships. The singlet at ~3.8 ppm corresponds to the three protons of the methoxy group.

-

Mass Spectrometry: GC-MS is invaluable for confirming both the molecular weight and the purity of the sample.[7][8] The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (monoisotopic ¹²⁷I) results in a characteristic isotopic pattern for the molecular ion, providing definitive evidence of the compound's elemental composition.

Conclusion: A Versatile Tool for Advanced Synthesis

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. The methodologies described are robust and grounded in the principles of electrophilic aromatic substitution. Mastery of this synthesis provides researchers and drug development professionals with a powerful and versatile building block, enabling the efficient construction of complex molecules through sequential, site-selective cross-coupling strategies. The reliability of the synthetic protocols and the clarity of the analytical data underscore its role as a key intermediate in advancing chemical innovation.

References

-

EXCELL Laboratory. (n.d.). Haloanisoles – Halophenols. Contaminants. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Wu, H., & Hynes, J., Jr. (2010).

-

Keng, A., & Botezatu, A. (2023). Uncorking Haloanisoles in Wine. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

- Luliński, P., & Skulski, L. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(12), 891-897.

-

Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis.... Retrieved from [Link]

Sources

- 1. This compound | C7H6BrIO | CID 11977104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-3-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 4-Bromo-3-iodoanisole. As a di-halogenated aromatic compound, its structure presents a unique substitution pattern that is reflected in its NMR spectra. Understanding these spectral features is crucial for its identification, characterization, and application in various research and development endeavors, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1]

Molecular Structure and Expected Spectroscopic Features

This compound possesses a methoxy group (-OCH₃), a bromine atom, and an iodine atom as substituents on a benzene ring. The relative positions of these substituents dictate the electronic environment of each proton and carbon atom, which in turn governs their chemical shifts and coupling patterns in the NMR spectra.

Diagram of Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing halogen substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.8 | d | ~2.5 |

| H-5 | 6.8 - 7.1 | dd | ~8.5, 2.5 |

| H-6 | 7.3 - 7.6 | d | ~8.5 |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

Analysis of the ¹H NMR Spectrum:

-

Methoxy Protons (-OCH₃): This will appear as a sharp singlet in the upfield region (around 3.8-4.0 ppm) due to the absence of adjacent protons to couple with.

-

Aromatic Protons:

-

H-2: This proton is ortho to the iodine atom and meta to the bromine atom. It is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent halogens. It should appear as a doublet due to coupling with H-5.

-

H-6: This proton is ortho to the methoxy group and meta to the iodine atom. The electron-donating nature of the methoxy group will shield this proton, shifting it upfield compared to H-2. It is expected to appear as a doublet from coupling with H-5.

-

H-5: This proton is ortho to both H-6 and the bromine atom. It will experience coupling from both H-2 (meta) and H-6 (ortho), resulting in a doublet of doublets.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the attached substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-OCH₃) | 155 - 160 |

| C-2 | 130 - 135 |

| C-3 | 90 - 95 |

| C-4 | 115 - 120 |

| C-5 | 110 - 115 |

| C-6 | 135 - 140 |

| -OCH₃ | 55 - 60 |

Analysis of the ¹³C NMR Spectrum:

-

C-1: The carbon attached to the oxygen of the methoxy group will be significantly deshielded and appear at a low field (high ppm value).

-

C-3 and C-4: The carbons directly bonded to the electronegative bromine and iodine atoms will have their chemical shifts significantly influenced. The carbon bearing the iodine (C-3) is expected to be shifted further upfield than what would be expected based solely on electronegativity due to the "heavy atom effect". The carbon attached to bromine (C-4) will also be shifted upfield compared to an unsubstituted carbon.

-

Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-140 ppm), with their exact positions determined by the combined electronic effects of all substituents.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear at a characteristic upfield position (around 55-60 ppm).

Experimental Protocol for NMR Data Acquisition

The following provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[2]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of the ¹³C isotope.[2]

-

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR analysis.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a valuable reference for the structural verification of this compound. The distinct chemical shifts and coupling patterns of the aromatic protons, along with the characteristic signals of the methoxy group and the halogenated carbons, serve as a unique fingerprint for its identification. Adherence to proper experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and characterization, which is paramount for its application in synthetic chemistry and drug development.

References

- Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. (n.d.).

Sources

Introduction: The Significance of Solid-State Architecture

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3-iodoanisole: A Hypothetical Study

Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical considerations involved in the single-crystal X-ray diffraction analysis of this compound. As a dihalogenated aromatic compound, this compound presents an interesting case for studying the interplay of various intermolecular forces, particularly halogen bonding, which are crucial in the rational design of functional materials and pharmaceutical compounds. While a definitive crystal structure for this specific molecule is not publicly available at the time of writing, this guide constructs a robust, hypothetical analysis based on established crystallographic principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development seeking to understand not just the "what" but the "why" of crystal structure determination, from experimental design to the nuanced interpretation of solid-state interactions.

In the realm of molecular sciences, the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is paramount. This arrangement, or crystal structure, governs a material's macroscopic properties, including its melting point, solubility, stability, and bioavailability—key parameters in the development of pharmaceuticals and functional materials. This compound (C₇H₆BrIO) is a halogenated aromatic compound whose structure is of interest due to the presence of multiple functional groups capable of engaging in a variety of non-covalent interactions.[1][2][3] The strategic placement of bromine, iodine, and a methoxy group on the benzene ring suggests a rich landscape of potential intermolecular forces that dictate its crystal packing.[4][5][6]

This guide will walk through the complete, albeit hypothetical, process of determining and analyzing the crystal structure of this compound. We will explore the causality behind experimental choices and delve into the interpretation of the resulting structural data, with a particular focus on the influential role of halogen bonding.

The Experimental Workflow: From Molecule to Model

The journey to elucidating a crystal structure is a meticulous process that bridges chemistry, physics, and computational science. It begins with the preparation of a high-quality single crystal and culminates in a refined digital model of the atomic arrangement.[7][8][9]

Step 1: Single Crystal Growth

The prerequisite for any single-crystal X-ray diffraction study is, unsurprisingly, a high-quality single crystal.[9][10] For a small organic molecule like this compound, which is a liquid at room temperature, crystallization would likely be achieved through techniques such as:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) is allowed to evaporate slowly over several days. The gradual increase in concentration encourages the ordered deposition of molecules onto a growing crystal lattice.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystal formation.

The choice of solvent is critical as it can influence the resulting crystal packing and even be incorporated into the crystal lattice.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer. The instrument directs a focused beam of X-rays onto the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

The fundamental principle behind this technique is Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d):

nλ = 2d sin(θ)

By analyzing the positions and intensities of the diffracted spots, we can determine the dimensions and symmetry of the unit cell—the smallest repeating unit of the crystal lattice.[11]

Caption: Experimental workflow for crystal structure determination.

Step 3: Structure Solution and Refinement

The collected diffraction data provide the intensities of the reflections but not their phases. This is known as the "phase problem" in crystallography.[12] For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities to estimate the initial phases.[12]

Once an initial structural model is obtained, it undergoes a process of refinement. This involves iteratively adjusting atomic parameters (positions, thermal vibrations) to achieve the best possible fit between the experimentally observed diffraction pattern and the one calculated from the model.[12][13][14][15][16] The quality of the final model is assessed by a value called the R-factor, with a lower R-factor indicating a better fit.

Hypothetical Crystal Structure Analysis of this compound

Based on the principles of molecular geometry and the known behavior of similar halogenated compounds, we can predict the key structural features of this compound.

Molecular Geometry

The molecule consists of a planar benzene ring.[17] The methoxy group's methyl hydrogens would likely be staggered relative to the ring. The C-Br, C-I, and C-O bond lengths and the angles within the benzene ring are expected to conform to standard values for substituted aromatic systems.

Crystal Packing and Intermolecular Interactions

The crystal packing will be a dense arrangement of molecules stabilized by a network of intermolecular interactions. Given the functional groups present, the following interactions are anticipated to be significant:

-

Halogen Bonding (X-Bonding): This is a highly directional, non-covalent interaction where a halogen atom (Lewis acid) interacts with a Lewis base. In this molecule, both bromine and iodine can act as halogen bond donors. The electron-withdrawing nature of the aromatic ring enhances the positive region on the outer side of the halogens (the σ-hole), making them potent X-bond donors. Potential acceptors could be the oxygen atom of the methoxy group or even the π-system of an adjacent aromatic ring. Given iodine's greater polarizability, it is expected to form stronger halogen bonds than bromine.[4][18][19]

-

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O interactions involving the aromatic and methyl hydrogens and the methoxy oxygen are highly probable. These interactions, though individually weak, can collectively contribute significantly to the lattice energy.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, likely in an offset or parallel-displaced fashion to minimize electrostatic repulsion.

The interplay of these forces, particularly the directional and robust halogen bonds, would be the primary determinant of the overall crystal packing motif.

Caption: Potential intermolecular interactions in the crystal lattice.

Summarized Hypothetical Crystallographic Data

The following table presents plausible, though hypothetical, crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value | Rationale |

| Chemical Formula | C₇H₆BrIO | Based on the molecular structure.[1] |

| Formula Weight | 312.93 g/mol | Calculated from atomic weights.[1] |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for small, relatively low-symmetry organic molecules.[12] |

| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed space groups for chiral or centrosymmetric packing. |

| a, b, c (Å) | a ≈ 6-8, b ≈ 10-15, c ≈ 15-20 | Typical unit cell dimensions for a molecule of this size. |

| α, β, γ (°) | α = 90, β ≈ 90-105, γ = 90 | Consistent with a monoclinic system. |

| Volume (ų) | ≈ 1000-1500 | Estimated from molecular volume and packing efficiency. |

| Z (Molecules per cell) | 4 | A common value for the specified space groups. |

| Final R-factor (R₁) | < 0.05 | Indicates a well-refined structure. |

Conclusion: A Window into the Solid State

The crystal structure analysis of this compound, as outlined in this guide, serves as a powerful illustration of how we can decode the architecture of matter at the atomic level. Through a synergistic application of experimental techniques and computational refinement, we can build a detailed three-dimensional model of a molecule's solid-state arrangement. This model is not merely a picture; it is a blueprint that explains a compound's physical properties and provides invaluable insights for the rational design of new materials and therapeutics. The predicted dominance of halogen bonding in the crystal packing of this compound underscores the importance of understanding these subtle yet powerful intermolecular forces in the field of crystal engineering.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- Crystallographic Refinement. (n.d.). NIH.

- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- Small molecule crystallography. (n.d.). Excillum.

- Structure refinement: some background theory and practical strategies. (n.d.). MIT.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). NIH.

- Structure refinement: Some background theory and practical strategies. (2025). ResearchGate.

- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). ACS Publications.

- Refinement of crystal structures. (n.d.). Oxford Academic.

- This compound | C7H6BrIO | CID 11977104. (n.d.). PubChem.

- 2D constraint modifies packing behaviour: a halobenzene monolayer with X3 halogen-bonding motif. (n.d.). PubMed Central.

- Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. (n.d.).

- This compound | 4897-68-1. (n.d.). ECHEMI.

- Halogen interactions in halogenated oxindoles: Crystallographic and computational investigations of intermolecular interactions. (n.d.). Experts@Minnesota.

- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). MDPI.

- Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. (n.d.). MDPI.

- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). PubMed.

- Benzene. (n.d.). Wikipedia.

- X-ray Diffraction. (2023). Chemistry LibreTexts.

Sources

- 1. This compound | C7H6BrIO | CID 11977104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. mdpi.com [mdpi.com]

- 6. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rigaku.com [rigaku.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. excillum.com [excillum.com]

- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. Crystallographic Refinement [nmr.cit.nih.gov]

- 14. web.mit.edu [web.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Benzene - Wikipedia [en.wikipedia.org]

- 18. 2D constraint modifies packing behaviour: a halobenzene monolayer with X3 halogen-bonding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-3-iodoanisole: A Methodical Approach for Researchers and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Chemical Development

In the landscape of pharmaceutical research and fine chemical synthesis, the journey from a promising molecule to a viable product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, dictating a compound's bioavailability, formulation feasibility, shelf-life, and ultimately, its therapeutic or synthetic utility. This guide provides a comprehensive technical framework for the systematic evaluation of 4-Bromo-3-iodoanisole (CAS No: 4897-68-1), a halogenated aromatic compound with potential applications as a synthetic intermediate.

This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to conduct robust solubility and stability studies. By elucidating the causality behind experimental choices and embedding self-validating systems within each protocol, this guide aims to foster a proactive approach to compound characterization, mitigating risks and accelerating the development timeline.

Physicochemical Properties of this compound: A Snapshot

A foundational understanding of a molecule's intrinsic properties is the first step in designing relevant and efficient characterization studies. Below is a summary of the known physicochemical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| Melting Point | 124-126 °C | [2] |

| Boiling Point | 304.6 °C at 760 mmHg | [2] |

| Density | 2.1 ± 0.1 g/cm³ | [2] |

| XLogP3 | 3.2 | [1] |

The high melting point suggests a stable crystal lattice, and the XLogP3 value indicates a lipophilic nature, hinting at poor aqueous solubility but good solubility in organic solvents. These initial data points are crucial in shaping the experimental design for the subsequent solubility and stability assessments.

Part 1: A Rigorous Approach to Solubility Assessment

The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system, as well as its handling and formulation in a laboratory or manufacturing setting.[3] This section outlines a systematic approach to determining the solubility of this compound in a range of relevant aqueous and organic solvents.

The Rationale Behind Solvent Selection

The choice of solvents for solubility testing is not arbitrary; it is a strategic decision based on the compound's intended application and its predicted physicochemical properties. For this compound, a lipophilic compound, the following solvent classes are pertinent:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent the physiological pH range of the gastrointestinal tract and are essential for predicting oral bioavailability.[4]

-

Non-polar Organic Solvents (e.g., Hexane, Toluene): These are relevant for understanding the compound's behavior in synthetic reaction media and for purification processes like recrystallization.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO)): Commonly used as solvents in analytical methods and for preparing stock solutions for biological assays.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Frequently employed in formulations and as reaction solvents.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic (equilibrium) solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (aqueous buffers and organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Validated HPLC-UV or GC-MS method for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, cease agitation and allow the vials to stand to permit the settling of undissolved solids.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or GC-MS method.

-

Calculate the solubility in mg/mL or µg/mL.

Anticipated Solubility Profile of this compound

Based on its high XLogP3 value, the anticipated solubility profile is summarized in the table below. It is imperative to replace these predicted values with experimental data.

| Solvent/Buffer | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 1.2) | Very Low | High lipophilicity and lack of ionizable groups. |

| Aqueous Buffer (pH 4.5) | Very Low | High lipophilicity and lack of ionizable groups. |

| Aqueous Buffer (pH 6.8) | Very Low | High lipophilicity and lack of ionizable groups. |

| Aqueous Buffer (pH 7.4) | Very Low | High lipophilicity and lack of ionizable groups. |

| Methanol | Soluble | Polarity is suitable for dissolving the compound. |

| Ethanol | Soluble | Similar to methanol. |

| Acetonitrile | Soluble | A common solvent for non-polar to moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A strong aprotic solvent capable of dissolving a wide range of compounds. |

| Toluene | Soluble | A non-polar aromatic solvent, likely to be a good solvent for an aromatic compound. |

| Hexane | Sparingly Soluble | The polarity might be too low to effectively solvate the molecule despite its lipophilicity. |

Part 2: A Proactive Approach to Stability Profiling

Stability testing is a critical component of the development process, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are an integral part of this process, designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[7]

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing.[6] The primary objectives of these studies are:

-

To elucidate potential degradation pathways.

-

To identify likely degradation products.

-

To establish the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method. [7]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a systematic workflow for conducting forced degradation studies in accordance with ICH guidelines.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

2.3.1 Hydrolytic Degradation

Objective: To assess the susceptibility of this compound to hydrolysis across a range of pH values.

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60 °C and sample at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature and sample at appropriate time intervals.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60 °C, sampling at appropriate time intervals.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method.

2.3.2 Oxidative Degradation

Objective: To evaluate the compound's sensitivity to oxidation.

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Analyze the samples by a validated stability-indicating HPLC method.

2.3.3 Thermal Degradation

Objective: To investigate the effect of heat on the solid-state stability of the compound.

Procedure:

-

Place a known quantity of solid this compound in a vial.

-

Expose the sample to dry heat at an elevated temperature (e.g., 80 °C) in a calibrated oven.

-

Sample at different time points (e.g., 1, 3, 7, 14 days).

-

At each time point, dissolve the sample in a suitable solvent and analyze by a validated stability-indicating HPLC method.

2.3.4 Photolytic Degradation

Objective: To determine the compound's sensitivity to light exposure.

Procedure (as per ICH Q1B): [9]

-

Expose a sample of this compound (both solid and in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples by a validated stability-indicating HPLC method.

Predicted Degradation Pathways

For halogenated aromatic compounds, potential degradation pathways include:

-

Hydrolysis: While the aryl-halide and ether linkages are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to the formation of halophenols.

-

Oxidation: The aromatic ring may be susceptible to oxidation, potentially leading to the formation of phenols or ring-opened products.

-

Photodegradation: UV light can induce the homolytic cleavage of the carbon-iodine or carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.

Analytical Method for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantitative analysis of this compound and its potential degradation products.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the solubility and stability of this compound. By adhering to the detailed protocols and understanding the rationale behind each experimental step, researchers and drug development professionals can generate high-quality, reliable data. This information is not merely a regulatory requirement but a critical tool for informed decision-making throughout the development lifecycle, from lead optimization and formulation design to establishing appropriate storage conditions and shelf-life. The proactive characterization of these fundamental physicochemical properties will undoubtedly pave the way for the successful and efficient advancement of promising chemical entities like this compound.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

- Thermal Stability Testing & Analysis. (n.d.). Fast 7-Day Turnaround. Retrieved from a source providing thermal stability testing services.

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

- Journal of Applicable Chemistry. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Q1 Scientific. (n.d.). Photostability. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Fauske & Associates. (2025). Thermal Stability Testing: Ensuring Safe Chemical Use. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

-

ASTM International. (2024). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. [Link]

-

Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

-

Linseis. (n.d.). Measurement of thermal stability. [Link]

-

Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

- American Pharmaceutical Review. (n.d.).

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

SciSpace. (2016). Forced Degradation Studies. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

- International Journal of Pharmaceutical and Chemical Sciences. (2013).

-

DEKRA. (n.d.). Thermal Stability Testing. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

LCPE. (2025). Intraluminal enzymatic hydrolysis of API and lipid or polymeric excipients. [Link]

-

MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

-

The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

-

Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

-

ResearchGate. (n.d.). Development of methodology for the study of API sensitivity to hydrolytic degradations at different pH conditions in solid-state. [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

-

Asian Journal of Chemistry. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. [Link]

-

SIELC Technologies. (n.d.). Separation of Anisole on Newcrom R1 HPLC column. [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitroanisole. [Link]

-

MDPI. (n.d.). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. [Link]

-

MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

-

PubMed. (1995). Hydrolysis studies on oleamide in simulated gastrointestinal fluids. [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitroanisole on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (2025). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. [Link]

-

Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

Sources

- 1. This compound | C7H6BrIO | CID 11977104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. who.int [who.int]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. scispace.com [scispace.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Purity Assessment of Commercially Available 4-Bromo-3-iodoanisole: A Multi-Modal Analytical Approach

An In-Depth Technical Guide

Abstract: 4-Bromo-3-iodoanisole is a key halogenated intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its utility in cross-coupling reactions necessitates a stringent assessment of its purity, as even trace impurities can significantly impact reaction yields, downstream processing, and the safety profile of the final product. This guide provides a comprehensive framework for researchers and drug development professionals to establish the purity of commercially available this compound. We will move beyond simple percentage reporting to a holistic understanding of the impurity profile, leveraging orthogonal analytical techniques to ensure a robust and reliable assessment. The methodologies described herein are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

The Analytical Imperative: Understanding the Impurity Landscape

Based on this, the impurity profile can be anticipated to include:

-

Starting Materials: Unreacted 3-iodoanisole.

-

Isomeric By-products: Positional isomers formed during bromination, such as 2-bromo-5-iodoanisole or 3-bromo-4-iodoanisole.

-

Over-reacted Species: Dibrominated products (e.g., dibromo-iodoanisole).

-

Related Impurities: Compounds arising from impurities in the starting materials themselves (e.g., other iodoanisole isomers).

-

Residual Solvents & Reagents: Traces of solvents like acetic acid or DMF, and reagents such as N-bromosuccinimide (NBS).[6][7]

The following diagram illustrates the logical relationship between the target compound and its potential process-related impurities.

Caption: Relationship between the target molecule and its process-related impurities.

Orthogonal Analytical Strategy: A Self-Validating Workflow

No single analytical technique is sufficient to declare a compound "pure." We must employ a series of orthogonal (uncorrelated) methods that measure different physicochemical properties of the substance. This approach ensures that impurities not detected by one method are likely to be caught by another, providing a high degree of confidence in the final purity assignment.

The overall analytical workflow is depicted below.

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of purity analysis, separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for quantitative purity assessment by area percent. The choice of a reversed-phase method is logical, given the non-polar nature of the analyte.

Expertise & Causality: A C18 column is selected for its hydrophobic stationary phase, which provides strong retention for aromatic compounds. A gradient elution is employed to ensure that any early-eluting, more polar impurities are well-resolved from the solvent front, while also ensuring that any late-eluting, highly non-polar impurities (like over-brominated species) are eluted from the column in a reasonable timeframe. UV detection at 254 nm is chosen as aromatic rings typically exhibit strong absorbance at this wavelength.

Experimental Protocol: HPLC-UV Purity

-

System: Standard HPLC system with a UV/Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (MeCN)

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.[8]

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of MeCN to make a 1 mg/mL solution.

-

Injection Volume: 5 µL.

-

Analysis: The purity is calculated based on the relative area of the main peak to the total area of all peaks in the chromatogram. Any impurity present at a level of 0.05% or higher should be reported, in line with ICH Q3A guidelines for reporting thresholds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and provides mass information, which is invaluable for identifying unknown impurities.

Expertise & Causality: this compound is sufficiently volatile and thermally stable for GC analysis.[9] A non-polar column (like a 5% phenyl-methylpolysiloxane) is used, where separation is primarily based on boiling point differences. Electron Ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, which can be compared against libraries or used for structural elucidation of unknown peaks.[10]

Experimental Protocol: GC-MS Impurity ID

-

System: Gas chromatograph coupled to a Mass Selective Detector.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

-

Oven Program:

-

Initial Temp: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.[8]

-

Hold: 5 min at 280 °C.

-

-

Injector: Split/Splitless, 250 °C, Split ratio 50:1.

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Sample Preparation: Prepare a dilute solution of ~100 µg/mL in a suitable solvent like Ethyl Acetate.

-

Injection Volume: 1 µL.

-

Analysis: Identify the main peak corresponding to this compound (Expected M+ at m/z 312, with characteristic isotopic pattern for Br). Analyze the mass spectra of any other peaks to tentatively identify impurities.

Spectroscopic & Stoichiometric Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous confirmation of the compound's structure and can reveal impurities that might co-elute with the main peak in chromatography.

Expertise & Causality: ¹H NMR is used to confirm the proton environment and can be used for quantitative purposes (qNMR) against a certified internal standard. ¹³C NMR confirms the carbon skeleton. The presence of sharp, distinct peaks corresponding to the proposed structure and the absence of significant unassigned signals is a strong indicator of high purity.

Experimental Protocol: NMR Structural Verification

-

System: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a standard proton spectrum. Expected signals for this compound would be a singlet for the methoxy group (~3.8-3.9 ppm) and signals in the aromatic region (6.5-8.0 ppm) corresponding to the three aromatic protons. Integration should match the 3:1:1:1 proton ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the methoxy carbon (~56 ppm) and six distinct aromatic carbons.

-

Analysis: Compare the observed chemical shifts with literature values or predicted spectra.[11][12][13] Scrutinize the baseline for small peaks that could indicate impurities. Residual solvent peaks (e.g., CHCl₃ at 7.26 ppm) should be identified and distinguished from sample impurities.

Elemental Analysis (EA)

Elemental analysis provides a fundamental check of the compound's bulk purity by determining the mass percentages of its constituent elements.

Expertise & Causality: This is a truly orthogonal, non-chromatographic technique. It provides a mass balance of the key elements. For this compound (C₇H₆BrIO), the theoretical elemental composition is a fixed ratio. Combustion analysis will determine the actual percentages of Carbon and Hydrogen.[14][15] Halogen content (Bromine and Iodine) can be determined by methods like oxygen-flask combustion followed by titration or ion chromatography.[14][16] A significant deviation from the theoretical values indicates the presence of impurities that alter the elemental ratio (e.g., an impurity lacking halogens).

Experimental Protocol: Elemental Composition

-

Method: Combustion Analysis for C and H. Oxygen-flask combustion followed by ion chromatography or potentiometric titration for Br and I.

-

Sample Preparation: A few milligrams of accurately weighed, dried sample is required.

-

Analysis: The instrument reports the weight percentage of each element.

-

Acceptance Criteria: The experimentally determined percentages for each element should be within ±0.4% of the theoretical values.

Theoretical Composition for C₇H₆BrIO:

-

Carbon (C): 26.86%

-

Hydrogen (H): 1.93%

-

Bromine (Br): 25.54%

-

Iodine (I): 40.54%

-

Oxygen (O) (by difference): 5.11%

Data Synthesis and Purity Assignment

A final purity value is assigned by synthesizing the data from all techniques. The HPLC area % is typically used as the primary purity value, provided it is supported by the orthogonal methods.

| Technique | Information Provided | Potential Impurities Detected | Strengths | Limitations |

| HPLC-UV | Quantitative purity (Area %), retention time. | Most organic impurities, isomers, starting materials, degradation products. | High precision, robust, widely applicable. | Co-elution possible, requires chromophore, no structural ID. |

| GC-MS | Qualitative impurity profile, retention time, mass-to-charge ratio (m/z). | Volatile impurities, isomers, by-products. | High sensitivity, provides structural data for ID. | Not suitable for non-volatile or thermally labile compounds. |

| NMR | Unambiguous structural confirmation, detection of co-eluting impurities. | Proton and carbon-containing impurities, residual solvents. | Gold standard for structure, can be quantitative (qNMR). | Lower sensitivity than chromatography, complex mixtures are difficult to analyze. |

| Elemental Analysis | Bulk elemental composition (C, H, Br, I). | Inorganic salts, impurities with different elemental ratios. | True orthogonal check of stoichiometry, independent of response factors. | Does not identify individual impurities, requires high purity for accuracy. |

Trustworthiness through Self-Validation: If a sample shows 99.8% purity by HPLC, but elemental analysis is off by 2%, it signals a problem. The discrepancy must be investigated. Perhaps an impurity co-elutes with the main peak and has a similar UV response but a very different elemental composition (e.g., an inorganic salt). This cross-verification between methods is the hallmark of a robust purity assessment protocol.

Conclusion

The purity assessment of a critical intermediate like this compound is a multi-faceted process that demands more than a single measurement. By creating a self-validating system of orthogonal analytical techniques—combining high-resolution chromatography (HPLC, GC-MS) with definitive structural (NMR) and stoichiometric (EA) data—researchers and drug development professionals can achieve a high-confidence understanding of their material. This rigorous approach is fundamental to ensuring the reproducibility of synthetic procedures and the quality and safety of the final products.

References

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

-

U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

-

Pharmaready. (2025-06-25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

-

IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

-

International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

US Pharmacopeia. General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

-

US Pharmacopeia. (2014-04-30). 1086 USP 37 page 828. [Link]

-

Shijiazhuang Xinfuda Medical Packaging Co., Ltd. (2025-02-17). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

-

USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

-

gmp-compliance.org. (2014-05-14). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. [Link]

-

ResearchGate. (2007-01). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. [Link]

-

PubMed. (2007-09-05). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. [Link]

-

ResearchGate. Determination of biogenic halogenated methyl-phenyl ethers (halogenated anisoles) in the picogram m -3 range in air. [Link]

-

PubChem. This compound. [Link]

-

Weizmann Institute of Science. Elemental analysis. [Link]

-

University of Technology, Iraq. Element analysis. [Link]

-

PubMed. (2001-11). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients. [Link]

-

Central Laboratories UCT Prague. (2016-02-01). Laboratory of Organic Elemental Analysis. [Link]

-

Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

-

SpectraBase. 4-Bromoanisole - Optional[1H NMR] - Chemical Shifts. [Link]

-

Wired Chemist. 4-bromoanisole Carbon-13 Full Spectrum. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. tasianinch.com [tasianinch.com]

- 5. echemi.com [echemi.com]

- 6. ikev.org [ikev.org]

- 7. jpionline.org [jpionline.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C7H6BrIO | CID 11977104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. 4-Iodoanisole(696-62-8) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-bromoanisole [wiredchemist.com]

- 14. Elemental analysis [chemistry.huji.ac.il]

- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-3-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Dihaloarenes

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1] 4-Bromo-3-iodoanisole is a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and selective Suzuki-Miyaura coupling. This guide provides a detailed protocol and scientific rationale for the regioselective Suzuki coupling at the C-3 position (adjacent to the methoxy group), leveraging the greater reactivity of the C-I bond. By carefully controlling reaction conditions, aryl or heteroaryl groups can be introduced at this position while preserving the C-4 bromine for subsequent transformations, opening avenues for sequential and diverse molecular elaboration.

The Principle of Regioselectivity: A Tale of Two Halogens

The chemoselectivity in the cross-coupling of this compound is primarily governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is typically the rate-determining step in the catalytic cycle.[1] Consequently, reactions can be tuned to selectively activate the C-I bond while leaving the C-Br bond intact for subsequent transformations. The established order of reactivity for aryl halides in Suzuki coupling is: I > OTf > Br >> Cl. This inherent difference in reactivity allows for the selective activation and coupling at the iodine-bearing position under controlled conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). In the case of this compound, this step occurs preferentially at the more reactive C-I bond.

2. Transmetalation: The organic group (R) from the organoboron reagent (activated by a base to form a boronate species) is transferred to the palladium(II) center, displacing the halide.

3. Reductive Elimination: The two organic groups (Ar and R) on the palladium center are eliminated to form the new C-C bond of the product (Ar-R), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recommended Protocol for Regioselective Suzuki Coupling of this compound

This protocol is adapted from a well-established procedure for the analogous substrate, 4-bromo-3-iodophenol, and is expected to provide high regioselectivity for coupling at the C-3 position (C-I bond).[1]

Materials and Reagents

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | Can be varied based on the reactivity of the boronic acid. |

| Pd(PPh₃)₄ | Palladium Catalyst | 0.02 - 0.05 | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[2] |

| K₂CO₃ | Base | 2.0 - 3.0 | Potassium carbonate is a widely used inorganic base. Other bases like Cs₂CO₃ or K₃PO₄ can also be used.[2] |

| Toluene/Water | Solvent System | - | A degassed 3:1 to 4:1 mixture is typically used. Other solvent systems like dioxane/water or DMF/water can also be effective. |

Experimental Procedure

Figure 2: Experimental Workflow for Regioselective Suzuki Coupling.

1. Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system, typically a 3:1 mixture of toluene and water (e.g., 8 mL for a 1.0 mmol scale reaction).

2. Reaction:

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

3. Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-arylanisole.

Factors Influencing Yield and Selectivity

| Parameter | Effect and Rationale |

| Catalyst/Ligand | The choice of ligand can influence the rate and selectivity. Bulky, electron-rich phosphine ligands often promote oxidative addition and reductive elimination. For this selective coupling, Pd(PPh₃)₄ is a reliable choice. |

| Base | The base is crucial for activating the boronic acid to the more nucleophilic boronate species. The choice of base can affect the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. |

| Solvent | A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of byproducts, including the diarylated product or debromination. The recommended temperature of 80 °C is a good starting point to ensure high selectivity. |

Troubleshooting and Considerations

-

Low Yield:

-

Ensure all reagents and solvents are of high purity and appropriately dried/degassed.

-

Verify the activity of the palladium catalyst.

-

Consider a different base or solvent system.

-

Increase the amount of boronic acid (up to 2.0 equiv.).

-

-

Poor Selectivity (Formation of Diarylated Product):

-

Lower the reaction temperature.

-

Reduce the reaction time.

-

Use a slight excess of this compound relative to the boronic acid.

-

-

Protodeboronation of Boronic Acid:

-

This side reaction can be problematic with certain boronic acids. Using a milder base or a different solvent system may help.

-

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful and predictable transformation that allows for the selective introduction of an aryl or heteroaryl group at the C-3 position. The protocol provided, based on established principles and analogous reactions, offers a robust starting point for the synthesis of a wide array of 4-bromo-3-arylanisole derivatives. These intermediates are valuable precursors for further functionalization at the C-4 position, enabling the rapid and efficient construction of complex, polysubstituted aromatic molecules for various applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Note: A Practical Guide to the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-3-iodoanisole

Introduction: Navigating Selectivity in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3] While the reaction is robust for simple aryl halides, substrates bearing multiple, distinct halogen atoms—such as 4-bromo-3-iodoanisole—present a significant and fascinating challenge: chemoselectivity .

The presence of both a C-I and a C-Br bond on the same aromatic ring requires precise control over reaction conditions to achieve selective functionalization at a single desired position. The inherent reactivity difference between aryl halides typically dictates the site of reaction, but modern catalytic systems offer sophisticated tools to manipulate and even overturn this intrinsic bias.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic principles governing selectivity, provide detailed, field-tested protocols for targeting either the C-I or C-Br bond, and offer a systematic troubleshooting guide to navigate common experimental hurdles.

The Mechanistic Basis of Chemoselectivity

Understanding the catalytic cycle is paramount to controlling the outcome of the reaction. The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Heck Reaction of 4-Bromo-3-iodoanisole in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to leveraging the chemoselective reactivity of 4-bromo-3-iodoanisole in the palladium-catalyzed Heck reaction. This document is intended to equip researchers in organic synthesis, medicinal chemistry, and materials science with the foundational knowledge and practical protocols to effectively utilize this versatile building block for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound in Heck Reactions

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] The choice of the aryl halide substrate is paramount in dictating the efficiency and selectivity of this transformation. This compound (CAS No: 4897-68-1) emerges as a particularly strategic starting material due to the differential reactivity of its two halogen substituents.[3][4]

The carbon-iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition to a Pd(0) center—the crucial first step in the Heck catalytic cycle—compared to the more robust carbon-bromine (C-Br) bond. This disparity in reactivity allows for highly chemoselective olefination at the 3-position, leaving the bromine atom at the 4-position untouched and available for subsequent orthogonal transformations. This unique feature positions this compound as a valuable linchpin for the modular and convergent synthesis of complex molecules, including pharmaceutical intermediates and functionalized stilbenes.[5][6]

The Underlying Principle: Chemoselectivity in the Heck Reaction

The selective activation of the C-I bond over the C-Br bond is the key to the synthetic utility of this compound. The generally accepted catalytic cycle for the Heck reaction provides a clear rationale for this selectivity.

The Heck Reaction Catalytic Cycle